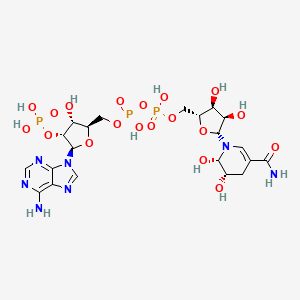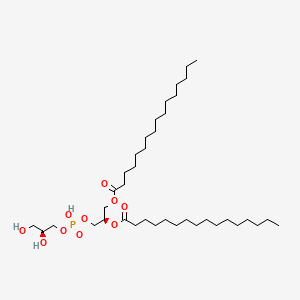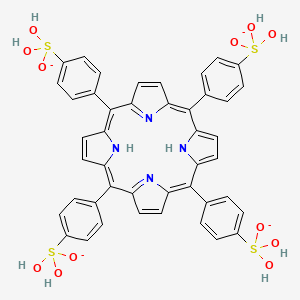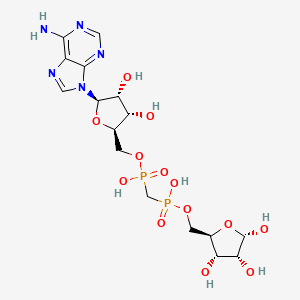
HG9A-9, Nonanoyl-N-hydroxyethylglucamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide: is an organic compound belonging to the class of N-acyl amines. These compounds contain a fatty acid moiety linked to an amine group through an ester linkage. The chemical formula for this compound is C₁₇H₃₅NO₇, and it has a molecular weight of approximately 365.46 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide typically involves the acylation of N-hydroxyethylglucamine with nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Nonanoic Acid: Nonanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acylation Reaction: The activated nonanoic acid is then reacted with N-hydroxyethylglucamine in an appropriate solvent, such as dichloromethane, under mild conditions to form this compound.
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the acylation reaction under optimized conditions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the production process.
Purification and Quality Control: Advanced purification methods, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in cell culture studies and as a component in biological assays.
Industry: this compound is used in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The mechanism of action of Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide involves its interaction with biological membranes and proteins. The compound can modulate membrane fluidity and permeability, affecting cellular processes. It may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide can be compared with other N-acyl amines and surfactants:
N-Lauroylsarcosine: Similar in structure but with a lauroyl group instead of a nonanoyl group.
N-Decanoyl-N-Methylglucamine: Contains a decanoyl group and a methyl group on the glucamine moiety.
N-Myristoyl-N-Hydroxyethylglucamide: Features a myristoyl group instead of a nonanoyl group.
The uniqueness of this compound lies in its specific fatty acid chain length and the presence of the hydroxyethylglucamide moiety, which imparts distinct physicochemical properties and biological activities.
Propriétés
Formule moléculaire |
C17H35NO7 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-[(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]nonanamide |
InChI |
InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14+,16-,17+/m1/s1 |
Clé InChI |
REPLXGVUTGZQCG-WTTBNOFXSA-N |
SMILES isomérique |
CCCCCCCCC(=O)N(CCO)C[C@H]([C@H]([C@H]([C@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)


![(2S)-2-[(5-Benzofuran-2-YL-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenyl-propionic acid](/img/structure/B10778285.png)
![2-[(4R)-2-(aminomethyl)-5-oxo-4-[(4-oxocyclohexa-2,5-dien-1-yl)methyl]-4H-imidazol-1-yl]acetaldehyde](/img/structure/B10778305.png)

![7,8-Dimethyl-2,4-dioxo-10-(2,3,4-trihydroxy-5-phosphonooxypentyl)benzo[g]pteridin-5-ium-5-sulfonate](/img/structure/B10778321.png)
![(2R)-2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-methoxyphenyl)phenyl]butanedioic acid](/img/structure/B10778322.png)
![(2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10778328.png)

![2-Amino-3-[5-(Amino-Carboxy-Methyl)-2,3-Dihydro-Isoxazol-3-Ylsulfanyl]-Propionic Acid](/img/structure/B10778353.png)
![(4S)-5-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-4-[[(2S)-2-[[(3R)-4-cyclohexyl-2-oxo-3-(phenylmethoxycarbonylamino)butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10778354.png)

![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)